![molecular formula C19H20N2O5S B1365620 2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropansäure CAS No. 1396964-72-9](/img/structure/B1365620.png)
2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropansäure
Übersicht
Beschreibung
The compound “2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid” is a chemical compound with the formula C₁₈H₁₈N₂O₅S . It contains an indole ring, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological activity. A new (2,3-dihydro-1 H -indol-5-ylmethyl)amine was synthesized from 2- ( (1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis
The molecular structure of this compound was established by elemental analysis, high resolution mass-spectrometry, 1 H, 13 C NMR and IR spectroscopy .Chemical Reactions Analysis
The most direct method for the preparation of (2,3-dihydro-1 H -indol-5-ylmethyl)amine is the Tscherniac-Einhorn reaction of indoline with commercially available 2- (hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung Anti-HIV-Mittel
Indolderivate haben sich als potenzielle Anti-HIV-Mittel erwiesen. Molekular-Docking-Studien zu neuartigen Indolyl- und Oxochromenylxanthenon-Derivaten wurden durchgeführt, um ihre Wirksamkeit gegen HIV-1 zu untersuchen .
Pflanzenbiologie Pflanzenhormone
Indol-3-essigsäure, ein Derivat von Indol, ist ein bekanntes Pflanzenhormon, das durch den Abbau von Tryptophan in höheren Pflanzen gebildet wird. Es spielt eine entscheidende Rolle im Pflanzenwachstum und in der Entwicklung .
Organische Synthese Bausteine
Indolstrukturen dienen als wichtige Bausteine in der organischen Synthese. So wurde beispielsweise neues (2,3-Dihydro-1H-indol-5-ylmethyl)amin aus verwandten Verbindungen durch Deprotektionsprozesse synthetisiert, was die Vielseitigkeit von Indolderivaten in der synthetischen Chemie unterstreicht .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Indoles, both natural and synthetic, are important types of molecules and natural products. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The resulting compound is a convenient intermediate for various disubstituted 1- (indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
Biochemische Analyse
Cellular Effects
2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid influences various cellular processes. Indole derivatives have been reported to affect cell signaling pathways, gene expression, and cellular metabolism . This compound may modulate these processes by interacting with specific cellular receptors and enzymes, leading to changes in cell function. For example, indole derivatives have been shown to inhibit the growth of cancer cells and exhibit anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of action of 2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid involves its binding interactions with biomolecules. Indole derivatives are known to inhibit or activate enzymes, leading to changes in gene expression and cellular function . The specific binding interactions of this compound with enzymes and receptors are still being studied, but it is believed to exert its effects through similar mechanisms as other indole derivatives.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid may change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Indole derivatives have been shown to exhibit varying degrees of stability, which can impact their efficacy in in vitro and in vivo studies . Long-term studies are needed to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of 2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid can vary with different dosages in animal models. Indole derivatives have been reported to exhibit threshold effects, where low doses may have beneficial effects, while high doses can lead to toxicity or adverse effects . The specific dosage effects of this compound are still being investigated, but it is important to determine the optimal dosage for therapeutic use.
Metabolic Pathways
2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid is involved in various metabolic pathways. Indole derivatives are known to interact with enzymes and cofactors, affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid within cells and tissues are crucial for its activity. Indole derivatives are known to interact with transporters and binding proteins, which can affect their localization and accumulation . The specific transport and distribution mechanisms of this compound are still being studied.
Subcellular Localization
The subcellular localization of 2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid can influence its activity and function. Indole derivatives have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
2-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(22)21-10-9-15-12-16(7-8-18(15)21)27(25,26)20-17(19(23)24)11-14-5-3-2-4-6-14/h2-8,12,17,20H,9-11H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFHDPJPNKMCQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101170120 | |
| Record name | Phenylalanine, N-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101170120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396964-72-9 | |
| Record name | Phenylalanine, N-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396964-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanine, N-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101170120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


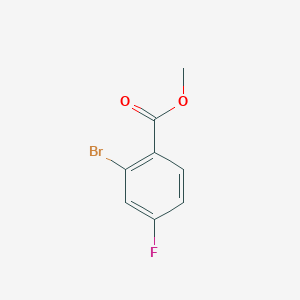
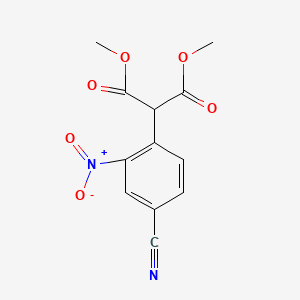
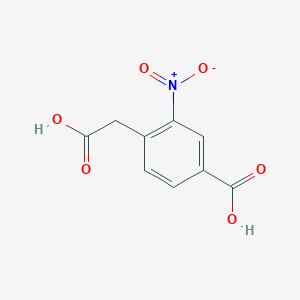
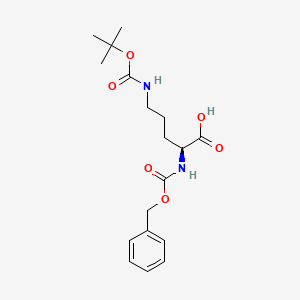
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1365544.png)

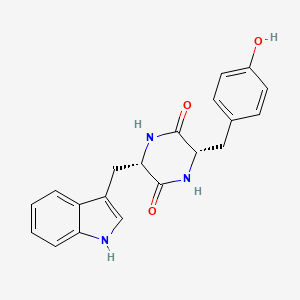

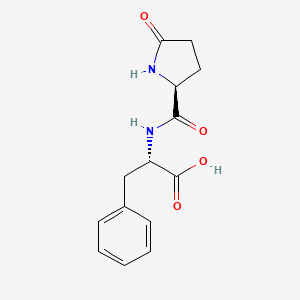
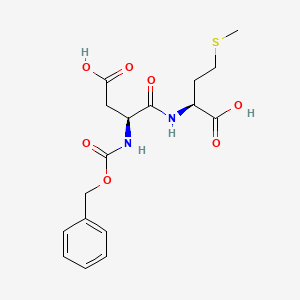

![[2-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1365555.png)
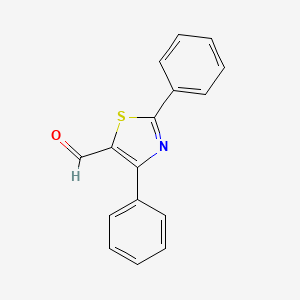
![4-[(4-Methyl-1-piperazinyl)methyl]benzylamine](/img/structure/B1365558.png)
